molecular formula C5H10Br3N3 B2740856 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide CAS No. 1782662-40-1

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide

Cat. No.: B2740856
CAS No.: 1782662-40-1
M. Wt: 351.868
InChI Key: WUPKEGAXJIHOEL-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C5H10Br3N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide typically involves the bromination of imidazole derivatives followed by amination. One common method involves the reaction of 4-bromoimidazole with ethylenediamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can help in achieving high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups, such as amines or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized imidazole derivatives.

Scientific Research Applications

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histamine: 2-(1H-imidazol-4-yl)ethan-1-amine, a naturally occurring compound involved in immune responses.

    Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.

    Clotrimazole: An antifungal agent that contains an imidazole ring.

Uniqueness

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.2BrH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPKEGAXJIHOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CCN)Br.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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